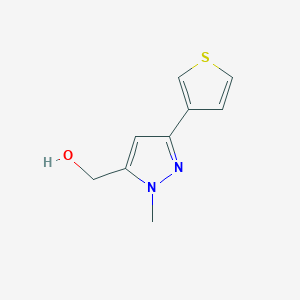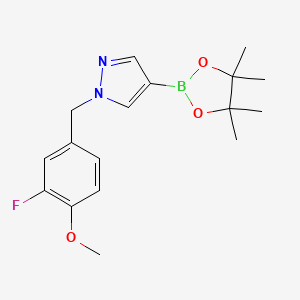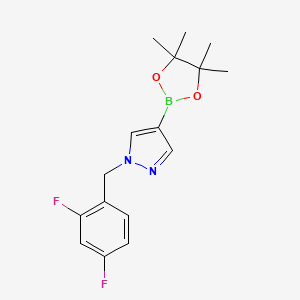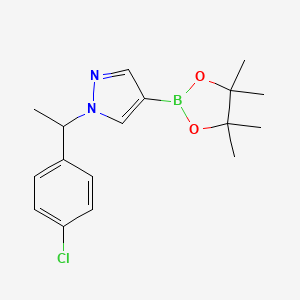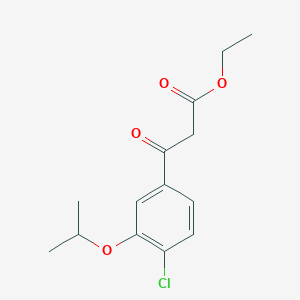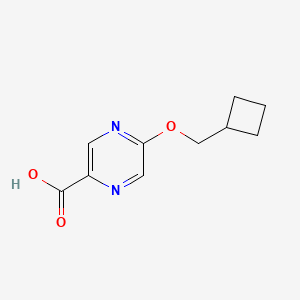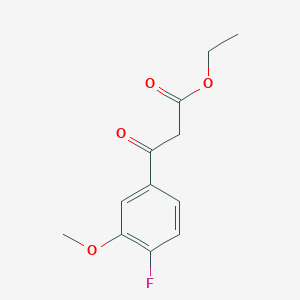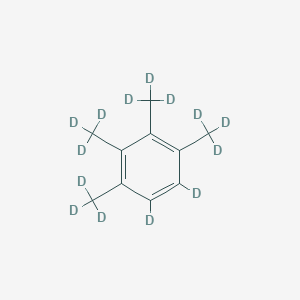
1-Bromotridecane-D27
Vue d'ensemble
Description
1-Bromotridecane-D27 is an organic compound with the molecular formula C13H27Br . It contains 27 deuterium atoms, making it ideal for use as a stable isotope-labeled reference material in a wide range of scientific applications.
Molecular Structure Analysis
The molecular structure of this compound consists of a chain of 13 carbon atoms, with a bromine atom attached to one end . The presence of deuterium atoms instead of hydrogen makes this compound particularly useful in scientific research.Physical and Chemical Properties Analysis
This compound has a molecular weight of 290.42 g/mol. Other physical and chemical properties such as density, boiling point, vapor pressure, and flash point are not explicitly mentioned for the deuterated compound .Applications De Recherche Scientifique
Chimie
1-Bromotridecane-D27 peut être utilisé dans diverses réactions chimiques en raison de son atome de brome, qui peut agir comme un bon groupe partant . Il peut participer à des réactions de substitution ou d'élimination, ce qui en fait un réactif polyvalent en chimie synthétique .
Biologie
En recherche biologique, this compound pourrait potentiellement être utilisé comme un réactif biochimique . Cependant, les applications spécifiques en biologie ne sont pas bien documentées et nécessiteraient des recherches supplémentaires .
Médecine
Bien qu'il existe des informations limitées sur les applications médicales directes du this compound, les composés bromés sont souvent utilisés dans les produits pharmaceutiques . Ils pourraient potentiellement être utilisés dans la synthèse de nouveaux médicaments .
Industrie
this compound pourrait potentiellement être utilisé dans la synthèse industrielle d'autres produits chimiques . Sa longue chaîne carbonée et son atome de brome réactif en font un matériau de départ utile pour la synthèse d'une variété de produits chimiques industriels .
Sciences de l'environnement
Les composés marqués par des isotopes stables comme le this compound sont utilisés comme étalons de polluants environnementaux pour la détection des contaminants de l'air, de l'eau, du sol, des sédiments et des aliments .
Physique
En physique, l'étude de molécules comme le this compound peut fournir des informations sur les propriétés des bromures d'alkyle similaires . Ceci peut être utile pour comprendre les données de changement de phase, le spectre IR et la chromatographie en phase gazeuse .
Mécanisme D'action
The mechanism of action of 1-Bromotridecane-D27 is not specified in the available resources. Its use is primarily as a stable isotope-labeled reference material, rather than as an active compound with a specific biological or chemical mechanism of action.
Analyse Biochimique
Biochemical Properties
1-Bromotridecane-D27 plays a significant role in biochemical reactions due to its stable isotope labeling. This compound is primarily used as a tracer in drug development processes to quantify and track metabolic pathways. The deuterium atoms in this compound can affect the pharmacokinetic and metabolic profiles of drugs, making it a valuable tool for studying drug metabolism and distribution .
In biochemical reactions, this compound interacts with various enzymes and proteins. For instance, it can be used to study the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. The interactions between this compound and these enzymes can provide insights into the metabolic stability and biotransformation of pharmaceutical compounds .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In vitro studies have shown that the incorporation of deuterium into drug molecules can alter their pharmacokinetic properties, potentially leading to changes in cellular uptake and distribution .
The effects of this compound on cell function can be observed through its impact on metabolic pathways. For example, it can be used to trace the metabolic fate of drugs within cells, providing valuable information on how these compounds are processed and utilized by different cell types .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme modulation. The deuterium atoms in the compound can influence the rate of enzymatic reactions, potentially leading to changes in enzyme inhibition or activation .
This compound can also affect gene expression by altering the stability and degradation of drug molecules. This can result in changes in the expression levels of genes involved in drug metabolism and transport . Understanding these molecular mechanisms is crucial for optimizing the use of this compound in drug development and metabolic studies.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important factors to consider in laboratory settings. Studies have shown that the compound remains stable under various storage conditions, ensuring its reliability for long-term experiments .
In vitro and in vivo studies have demonstrated that this compound maintains its biochemical properties over extended periods, allowing researchers to observe its long-term effects on cellular function. This stability is essential for accurately tracing metabolic pathways and studying the pharmacokinetics of drug molecules .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects .
In animal models, this compound can be used to study the threshold effects of drug metabolism and distribution. By varying the dosage, researchers can determine the optimal concentration for achieving desired pharmacokinetic profiles without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The deuterium labeling allows researchers to trace the metabolic fate of the compound, providing insights into its role in metabolic flux and metabolite levels .
The compound’s interactions with cytochrome P450 enzymes and other metabolic enzymes are crucial for understanding its pharmacokinetic properties. These interactions can influence the rate of drug metabolism and the formation of metabolites, which are important factors in drug development .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The deuterium labeling can affect the compound’s localization and accumulation, providing valuable information on its pharmacokinetic properties .
Studies have shown that this compound can be efficiently transported across cell membranes, allowing it to reach target tissues and exert its effects. Understanding the transport mechanisms of this compound is essential for optimizing its use in drug development and metabolic studies .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications .
By studying the subcellular localization of this compound, researchers can gain insights into its role in cellular processes and its interactions with biomolecules. This information is crucial for understanding the compound’s mechanism of action and optimizing its use in biochemical research .
Propriétés
IUPAC Name |
1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-heptacosadeuteriotridecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2-13H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDNZQUBFCYTIC-RZVOLPTOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


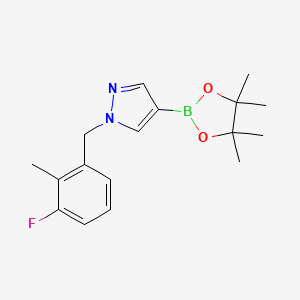
![Chloromethyl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B1472668.png)
